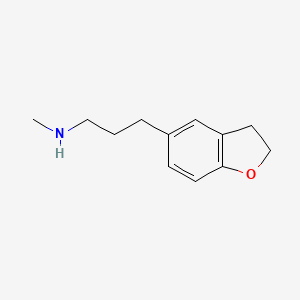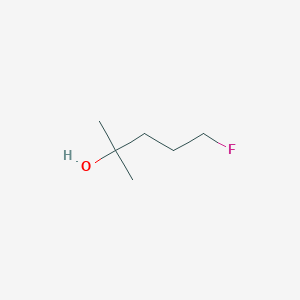
5-Fluoro-2-methyl-2-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methyl-2-pentanol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-2-pentanol can be achieved through several methods. One common approach involves the fluorination of 2-methyl-2-pentanol using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas. The reaction typically requires controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-2-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-methyl-2-pentanone.
Reduction: Formation of 5-fluoro-2-methylpentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methyl-2-pentanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-2-pentanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The fluorine atom can participate in unique interactions due to its high electronegativity, affecting the compound’s overall behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-pentanol: Lacks the fluorine atom, resulting in different chemical properties.
5-Fluoro-2-pentanol: Similar structure but without the methyl group, leading to variations in reactivity.
2-Fluoro-2-methylpentane: A fluorinated alkane with different functional groups.
Uniqueness
5-Fluoro-2-methyl-2-pentanol is unique due to the presence of both a fluorine atom and a hydroxyl group on the same carbon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
21871-78-3 |
|---|---|
Molecular Formula |
C6H13FO |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
5-fluoro-2-methylpentan-2-ol |
InChI |
InChI=1S/C6H13FO/c1-6(2,8)4-3-5-7/h8H,3-5H2,1-2H3 |
InChI Key |
UEZJJZXNTWFPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



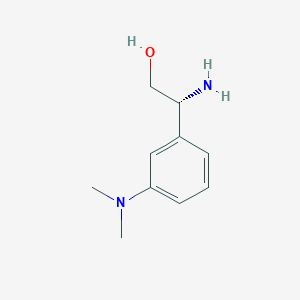

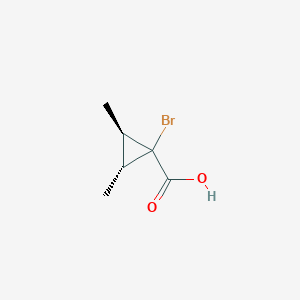
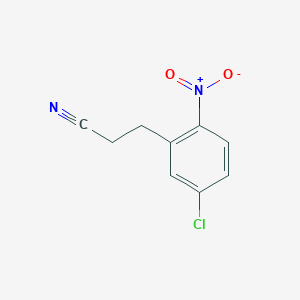
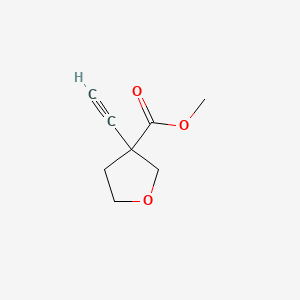
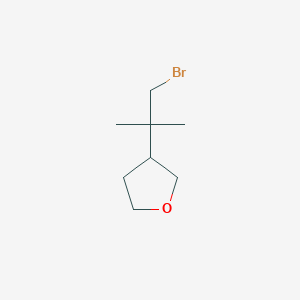
![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
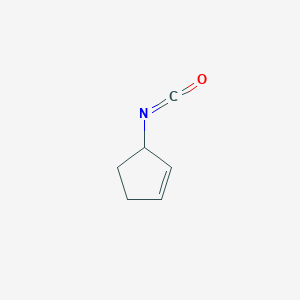
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
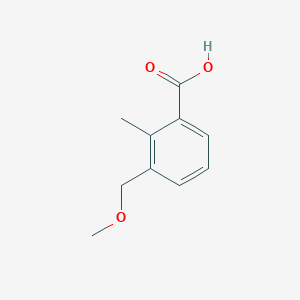
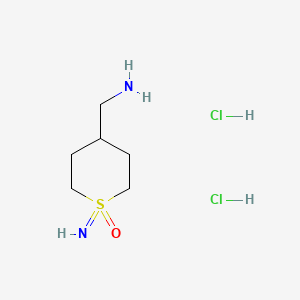
![{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13587922.png)
